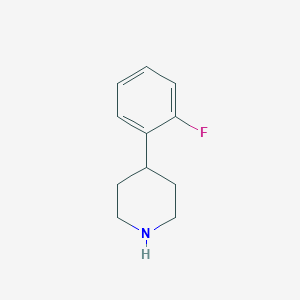

4-(2-Fluorophenyl)Piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Fluorophenyl)Piperidine” is a chemical compound with the linear formula C11H14N1F1 . It is commonly used as a pharmaceutical intermediate and in research compounds .

Synthesis Analysis

Piperidines, including “4-(2-Fluorophenyl)Piperidine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-(2-Fluorophenyl)Piperidine” is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Fluorophenyl)Piperidine” include its solid form and its InChI key LHGZYFMLKMITDK-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Pharmaceutical Research and Drug Development

“4-(2-Fluorophenyl)Piperidine” is utilized in pharmaceutical research for the development of new therapeutic agents. Its applications span various stages of drug discovery, including target identification, lead discovery, and preclinical testing. This compound could be instrumental in creating drugs that target specific enzymes or receptors .

Piperidine Scaffold in Drug Discovery

The piperidine scaffold, a core structure in “4-(2-Fluorophenyl)Piperidine”, is a cornerstone of over 70 commercialized drugs, including multiple blockbusters. Its structural properties and derivative chemistry make it a versatile foundation for novel drug design .

Anticancer and Antimicrobial Agents

Piperidine derivatives, including “4-(2-Fluorophenyl)Piperidine”, show promise as anticancer and antimicrobial agents due to their essential features and diverse utility in drug production .

Analgesic and Anti-inflammatory Applications

These compounds are also being explored for their potential as analgesic and anti-inflammatory agents, expanding their therapeutic scope .

Antipsychotic Properties

The nitrogen-bearing heterocyclic ring system of piperidine derivatives positions them as candidates for antipsychotic drugs .

Synthetic Pathways for Organic Compounds

“4-(2-Fluorophenyl)Piperidine” could be used to develop new synthetic pathways for the synthesis of other organic compounds, contributing to the field of synthetic chemistry .

Antimalarial Research

Structurally simple synthetic 1, 4-disubstituted piperidines, which include “4-(2-Fluorophenyl)Piperidine”, have been evaluated for their efficacy as antimalarial molecules, indicating a potential application in combating malaria resistance .

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds are known to interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.

Biochemical Pathways

Related compounds such as fentanyl analogs are known to affect various metabolic pathways . These can include reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, as well as phase II metabolic reactions like glucuronide or sulfate conjugate formation . The specific pathways affected by 4-(2-Fluorophenyl)Piperidine would require further study.

Safety and Hazards

Orientations Futures

There are several potential future directions for the use of “4-(2-Fluorophenyl)Piperidine”. One potential application is in the development of new drugs that target specific enzymes or receptors. Additionally, it could be used in the development of new synthetic pathways for the synthesis of other organic compounds .

Propriétés

IUPAC Name |

4-(2-fluorophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGZYFMLKMITDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611808 |

Source

|

| Record name | 4-(2-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)Piperidine | |

CAS RN |

180161-17-5 |

Source

|

| Record name | 4-(2-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)

![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)

![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)